tert-Butyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate
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Overview
Description
tert-Butyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate is an organic compound with the molecular formula C15H21NO4. It is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound features a tert-butyl ester group, a benzyloxycarbonyl-protected amine, and a dimethylpropanoate backbone, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate typically involves the protection of an amino acid or amine with a benzyloxycarbonyl (Cbz) group, followed by esterification with tert-butyl alcohol. One common method includes the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced efficiency, scalability, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The benzyloxycarbonyl group can be removed via hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of tert-Butyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate
- tert-Butyl N-(benzyloxycarbonyl)glycinate
- tert-Butyl N-(benzyloxycarbonyl)alaninate
Uniqueness
tert-Butyl 3-(((benzyloxy)carbonyl)amino)-2,2-dimethylpropanoate is unique due to its dimethylpropanoate backbone, which provides steric hindrance and influences the reactivity of the compound. This structural feature distinguishes it from other similar compounds and makes it particularly useful in specific synthetic applications .
Properties
Molecular Formula |
C17H25NO4 |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
tert-butyl 2,2-dimethyl-3-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C17H25NO4/c1-16(2,3)22-14(19)17(4,5)12-18-15(20)21-11-13-9-7-6-8-10-13/h6-10H,11-12H2,1-5H3,(H,18,20) |
InChI Key |
NCIQWJFYSQFLTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)CNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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